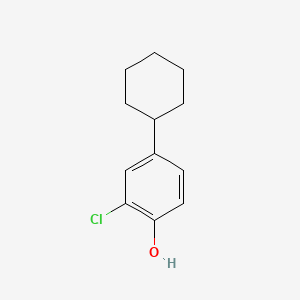

2-Chloro-4-cyclohexylphenol

Description

Contextualization within the Field of Halogenated Phenol (B47542) Chemistry

Halogenated phenols are a class of organic compounds characterized by a phenol ring substituted with one or more halogen atoms, such as chlorine, bromine, or iodine. iitk.ac.in These compounds are significant in organic synthesis and are used as intermediates in the production of a wide range of chemicals, including pharmaceuticals and agrochemicals. cymitquimica.com The presence of a halogen atom on the aromatic ring influences the compound's reactivity and physical properties. iitk.ac.in

Historical Perspectives on Substituted Cyclohexylphenols in Chemical Science

The study of substituted phenols has a long history, with a significant focus on their synthesis and reactivity. Alkylation of phenols, including the introduction of cyclohexyl groups, has been a subject of interest for creating intermediates for various applications. researchgate.net Historically, the synthesis of cyclohexylphenols often involved the use of strong acid catalysts like sulfuric acid or phosphoric acid to facilitate the reaction between phenol and cyclohexene (B86901) or cyclohexanol (B46403). researchgate.net

Over time, research has shifted towards developing more efficient and environmentally benign catalytic systems, such as zeolites and other solid acid catalysts, to improve selectivity and reduce hazardous waste. researchgate.net The investigation into cyclohexylphenols has also been driven by their utility as precursors for other valuable chemicals, including antioxidants and components for polymers and resins. lookchem.com The development of synthetic cannabinoids in the late 1970s and 1980s also included cyclohexylphenol (CP) derivatives, highlighting another area of chemical exploration for this class of compounds. wikipedia.org

Current Research Landscape and Emerging Trends Pertaining to 2-Chloro-4-cyclohexylphenol

Current research involving this compound and related compounds is multifaceted. One area of investigation is its potential as a building block in the synthesis of more complex molecules. For instance, phosphonium (B103445) salts of 4-chloro-2-cyclohexylphenol (B79803) are utilized as phase transfer catalysts in organic synthesis, aiding in the reaction between substances in different phases.

There is also interest in the biological activities of halogenated and alkylated phenols. A study from 1954 noted that this compound completely inhibited the growth of Bacillus subtilis in a 1:80,000 dilution. researchgate.net More recent research has also identified this compound in suspect screening analysis of serum from firefighters and office workers, indicating its presence in human samples and prompting further investigation into its sources and effects. doi.org The compound and its derivatives are also explored for their potential roles in modulating inflammatory responses.

Rationale for Comprehensive Investigation of this compound

A comprehensive investigation of this compound is warranted due to its unique combination of functional groups, which suggests a range of potential chemical and biological activities. Its structural similarity to other researched phenols, including those with known industrial and pharmaceutical applications, makes it a candidate for further study. lookchem.com Understanding its synthesis, reactivity, and properties can contribute to the development of new synthetic methodologies and potentially novel applications.

The table below outlines some of the known chemical and physical properties of this compound, providing a foundation for further research.

| Property | Value |

| CAS Registry Number | 3964-61-2 |

| Molecular Formula | C12H15ClO |

| Molecular Weight | 210.70 g/mol |

| Melting Point | 41 °C |

| InChIKey | VVMQAIJCWNJCMK-UHFFFAOYSA-N |

| SMILES | Oc1ccc(cc1Cl)C2CCCCC2 |

| Data sourced from Stenutz stenutz.eu |

Further detailed research into its thermodynamic and transport properties, as listed in chemical databases, can provide a more complete picture of its behavior under various conditions. chemeo.com

Structure

3D Structure

Properties

CAS No. |

3964-61-2 |

|---|---|

Molecular Formula |

C12H15ClO |

Molecular Weight |

210.70 g/mol |

IUPAC Name |

2-chloro-4-cyclohexylphenol |

InChI |

InChI=1S/C12H15ClO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h6-9,14H,1-5H2 |

InChI Key |

VVMQAIJCWNJCMK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC(=C(C=C2)O)Cl |

Origin of Product |

United States |

Chemical Transformations and Reactivity Studies of 2 Chloro 4 Cyclohexylphenol

Oxidative Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional group that governs the oxidative reactivity of 2-Chloro-4-cyclohexylphenol. Oxidation can lead to the formation of various products, with the reaction's course influenced by the oxidant and reaction conditions.

The oxidation of phenols can yield quinone derivatives. For instance, the oxidation of various phenols, including 2-cyclohexylphenol, with chlorine dioxide has been studied, leading to the formation of products like p-benzoquinone and 2-chloro-p-benzoquinone. researchgate.netresearchgate.net The reaction rate is influenced by the phenol's structure. researchgate.net In some cases, oxidation can lead to the formation of diphenoquinones. researchgate.net The oxidation of phenols with an unprotected para position can result in the formation of quinones. google.com

The oxidation of phenols often proceeds via an electron transfer mechanism. The rate-determining step in the oxidation of phenols by chlorine dioxide is the removal of an electron from the substrate to form a phenoxyl radical and a chlorite (B76162) ion (ClO₂⁻). researchgate.net The subsequent steps depend on the specific phenol (B47542) and reaction conditions. researchgate.net In some systems, like Photosystem II, electron transfer is a fundamental process for oxidation reactions. nih.gov The rate of electron transfer can be influenced by the distance between the electron donor and acceptor. nih.gov

Formation of Quinone Derivatives

Halogen-Specific Reactions (e.g., Substitution, Elimination)

The chlorine atom on the aromatic ring of this compound can participate in various reactions. Halogens like chlorine can act as electrophiles when oxidized to a halonium ion (X⁺). nii.ac.jp This electrophilic nature allows for halogenation reactions. nii.ac.jp In some oxidation reactions of substituted phenols, the halogen substituent can be removed if it is in the ortho or para position relative to the hydroxyl group. google.com However, the presence of halogens in both ortho positions can deactivate the phenolic hydroxyl group towards oxidation. google.com

Photochemical Reactivity and Radical Species Generation

Photochemical reactions can induce transformations in phenolic compounds. Visible-light photoredox catalysis has emerged as a powerful method for generating radical species. acs.org For example, N-bromosuccinimide (NBS) can be activated under visible-light photoredox conditions to brominate arenes and heteroarenes. acs.org This process is thought to proceed through the generation of a cationic N-radical, which enhances the electrophilicity of the bromine atom. acs.org The presence of radical inhibitors like butylated hydroxytoluene (BHT) and TEMPO can completely halt product formation in such reactions, indicating the involvement of radical intermediates. acs.org Irradiation of 4-chloro-2-cyclohexylphenol (B79803) with UV light can also produce reactive radical species. biosynth.com

Derivatization and Functionalization of Aromatic and Alicyclic Moieties

The aromatic and cyclohexyl parts of this compound can be chemically modified to create new derivatives.

Aromatic Moiety: The aromatic ring can undergo electrophilic substitution reactions. For example, phenols can be alkylated with olefins in the presence of a catalyst. google.com The hydroxyl group can be converted into an ether or an ester.

Alicyclic Moiety: The cyclohexyl group can also be functionalized. For instance, the synthesis of 2-cyclohexyl-3-hydroxy-1,4-naphthoquinone (parvaquone) involves the introduction of a cyclohexyl group onto a naphthoquinone scaffold. wisdomlib.orgias.ac.inresearchgate.net

Complexation Chemistry and Supramolecular Interactions (e.g., with Quaternary Ammonium Compounds)

Supramolecular chemistry involves the study of systems composed of multiple chemical species held together by non-covalent interactions. bbau.ac.in These interactions, which include hydrogen bonding, dipole-dipole interactions, and coordinate bonding, are crucial for molecular recognition. bbau.ac.in Phenolic compounds can participate in such interactions. For example, the complexation of tertiary amines with cuprous salts is influenced by the basicity of the amine. google.com The study of supramolecular interactions is important for understanding how molecules assemble and for the design of new functional systems. bbau.ac.inrsc.orgnih.gov

Dehydration Reactions to Aromatic Biphenyl (B1667301) Systems

The transformation of this compound into an aromatic biphenyl system is characterized as a catalytic dehydrogenation reaction. This process involves the aromatization of the cyclohexyl substituent to a phenyl group, thereby forming a biphenyl skeleton. While specific research focusing exclusively on the dehydrogenation of this compound is not extensively detailed in publicly available literature, the conversion of cyclohexylphenols to their corresponding hydroxybiphenyls (phenylphenols) is a well-documented chemical transformation. researchgate.net The principles and findings from studies on analogous compounds, such as o-cyclohexylphenol and other cyclohexylphenol isomers, provide a strong basis for understanding the reactivity of this compound in this context.

The fundamental reaction involves the removal of three molecules of hydrogen (H₂) from the cyclohexyl ring to create a stable aromatic system. The primary product expected from the dehydrogenation of this compound is 3-chloro-[1,1'-biphenyl]-4-ol (also named 2-chloro-4-phenylphenol).

Research into this class of reactions reveals that the choice of catalyst and reaction conditions is critical for achieving high yields and selectivity.

Catalytic Systems and Conditions

The catalysts predominantly used for the dehydrogenation of cyclohexylphenols are based on platinum group metals, recognized for their high activity in hydrogenation and dehydrogenation processes.

Palladium (Pd) Catalysts: Palladium is a frequently employed catalyst for converting cyclohexylphenols into hydroxybiphenyls. researchgate.net Studies on the palladium-catalyzed dehydrogenation of cyclohexylphenols indicate that the reaction proceeds via a slow interaction of the substrate with the active sites of the catalyst, followed by rapid product formation and desorption of hydrogen. researchgate.net It has been noted that rearrangements can sometimes occur during these palladium-catalyzed dehydrogenations. oup.com

Platinum (Pt) Catalysts: Platinum, often supported on metal oxides like alumina (B75360) (Al₂O₃), is also highly effective for this transformation. google.com In a process for preparing o-phenylphenol from o-cyclohexylphenol, a catalyst comprising platinum and/or palladium on a metal oxide carrier was utilized. google.com

Iridium (Ir) Catalysts: For related dehydrogenation reactions, iridium-containing catalysts have been used, although typically at higher temperatures (300–600 °C). google.com

The reaction is generally conducted at elevated temperatures, with studies on o-cyclohexylphenol showing effective conversion in a range of 250°C to 420°C, and more preferably between 300°C and 400°C. google.comgoogle.com The process can be performed in either the gas or liquid phase. google.com To maintain catalyst activity and prolong its lifespan, a small quantity of hydrogen may be introduced into the reactor during the dehydrogenation process. google.com

A potential side reaction, particularly when using palladium catalysts, is dehydrohalogenation, which would result in the loss of the chlorine atom from the aromatic ring. mdma.ch

Research Findings on Related Compounds

To illustrate the conditions and outcomes of these reactions, the following table summarizes findings from studies on the dehydrogenation of analogous cyclohexyl-substituted phenols.

| Substrate | Catalyst System | Temperature | Product(s) | Observations | Reference |

|---|---|---|---|---|---|

| Cyclohexylphenols (general) | Palladium-based catalysts | Not specified | Hydroxybiphenyls | General method for converting cyclohexylphenols to biphenyl systems. | researchgate.net |

| o-Cyclohexylphenol | Platinum and/or Palladium on a metal oxide carrier | ca. 300°C - 400°C | o-Phenylphenol | High selectivity and long catalyst service life reported. | google.com |

| o-Cyclohexylphenol | Mono-ortho-alkylated arylhydroxide specific catalyst | 250°C - 420°C | o-Phenylphenol | Reaction can be performed in gas or liquid phase. | google.com |

| 2-Cyclohexylphenol | Iridium-containing catalyst on a support | 300°C - 600°C | Carbazole | Demonstrates high-temperature dehydrogenation and subsequent cyclization. | google.com |

Environmental Fate and Biogeochemical Transformations of 2 Chloro 4 Cyclohexylphenol

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For chlorophenols, these pathways are crucial in determining their environmental longevity. Key abiotic factors include sunlight-induced photolysis and chemical breakdown through hydrolysis.

Photolytic Degradation Mechanisms

Photolytic degradation, or photolysis, is a primary mechanism for the breakdown of chlorophenols in the environment, particularly in surface waters and other sunlit areas. inchem.org This process is initiated by the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of chemical bonds within the molecule. inchem.org For chlorophenols in general, photolysis rates can be influenced by environmental conditions such as pH and the presence of other organic matter. inchem.org

While specific studies on the photolytic degradation of 2-Chloro-4-cyclohexylphenol are not extensively documented, the degradation of other chlorophenols, such as 2,4-dichlorophenol (B122985), has been shown to occur via direct dichlorination through nucleophilic displacement of chlorine atoms upon UV irradiation. cdc.gov It is plausible that this compound undergoes similar photolytic transformations, likely involving the cleavage of the carbon-chlorine bond as a key step. The presence of the cyclohexyl group may influence the rate and products of photolysis compared to other chlorophenols.

Hydrolytic Stability and Transformation

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of a compound against hydrolysis is a critical factor in its environmental persistence in aquatic systems. Chlorophenols are generally subject to hydrolysis, although the rate can be slow under typical environmental conditions. escholarship.org The hydrolysis of chlorobenzene (B131634) to phenol (B47542), for instance, can occur under specific conditions using a base or steam. wikipedia.org

Specific data on the hydrolytic stability of this compound is limited. However, the general principles of organic chemistry suggest that the carbon-chlorine bond on the aromatic ring would be the primary site for potential hydrolytic attack, leading to its replacement with a hydroxyl group. The rate of this reaction would be dependent on factors such as pH and temperature. Additionally, abiotic oxidation mediated by naturally occurring minerals like manganese oxides can be a significant transformation pathway for chlorophenols in soils and sediments. nih.govnih.gov This process involves the formation of phenoxy radicals, which can then lead to a variety of transformation products. nih.gov

Biotic Degradation Processes (Biodegradation)

Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the removal of many synthetic chemicals from the environment. cdc.gov Various bacterial strains have demonstrated the ability to metabolize chlorophenols, often utilizing them as a source of carbon and energy. cdnsciencepub.comdiva-portal.org

Microbial Metabolism by Bacterial Strains (e.g., Arthrobacter ureafaciens)

The genus Arthrobacter is well-known for its metabolic versatility and its ability to degrade a wide range of xenobiotic compounds, including chlorophenols. cdnsciencepub.comdiva-portal.orgnih.gove3journals.org Strains of Arthrobacter have been shown to degrade various para-substituted phenols. nih.gov

Hydroquinone (B1673460) Pathway Degradation

A common strategy for the bacterial degradation of para-substituted phenols is through a hydroquinone pathway. nih.gov In the case of 4-chlorophenol (B41353) degradation by Arthrobacter ureafaciens strain CPR706, the initial step is the elimination of the chloro-substituent to form hydroquinone as a transient intermediate. nih.gov This hydroquinone is then further metabolized. Similarly, the degradation of 2-chloro-4-aminophenol by an Arthrobacter species involves the conversion to chlorohydroquinone (B41787), which is then dehalogenated to form hydroquinone. nih.govresearchgate.net The hydroquinone intermediate is subsequently cleaved by a dioxygenase enzyme. nih.gov

Based on these analogous pathways, it is proposed that the biodegradation of this compound by a suitable microbial strain could proceed via an initial dehalogenation or hydroxylation to form a cyclohexyl-substituted hydroquinone. This intermediate would then be susceptible to ring cleavage, leading to its incorporation into central metabolic pathways.

Chloro-Substituent Elimination Mechanisms

The removal of the chlorine atom from the aromatic ring is a critical step in the detoxification and degradation of chlorophenols. plos.org In the hydroquinone pathway observed in Arthrobacter ureafaciens degrading 4-chlorophenol, the chloro-substituent is eliminated in the first step of the metabolic pathway. nih.gov In the degradation of 2-chloro-4-aminophenol by an Arthrobacter sp., the conversion to chlorohydroquinone is followed by the action of a dehalogenase enzyme that removes the chlorine to yield hydroquinone. nih.gov This enzymatic dehalogenation is a key mechanism for rendering the molecule less toxic and more amenable to further breakdown.

Fungal Remediation and Enzymatic Degradation Pathways

Fungal species have demonstrated the capacity to degrade various chlorinated phenolic compounds, suggesting their potential for the remediation of this compound. While direct studies on this compound are limited, the enzymatic machinery of fungi is known to be effective against structurally similar pollutants. The initial step in the degradation of phenolic pollutants by fungi often involves hydroxylation by monooxygenases, leading to the formation of catecholic derivatives. nih.gov These intermediates are then subject to ring cleavage by dioxygenases. nih.gov

Dioxygenases are a critical class of enzymes in these degradation pathways and are categorized as either intradiol or extradiol dioxygenases. nih.gov Intradiol dioxygenases cleave the aromatic ring between two hydroxyl groups, while extradiol dioxygenases cleave the ring adjacent to the hydroxyl groups. nih.gov For instance, in the degradation of 2,4-dichlorophenol by marine-derived fungi, catechol 1,2-dioxygenase (an intradiol dioxygenase) activity was predominantly expressed. nih.gov This suggests a potential pathway for the breakdown of the aromatic ring of this compound following initial hydroxylation.

Several fungal strains isolated from marine invertebrates have shown the ability to transform 2,4-dichlorophenol, with some strains achieving bioconversion yields of over 55%. nih.gov Notably, Tritirachium sp. ML197-S3 and Aspergillus sp. ML147-S2 exhibited significant degradation capabilities. nih.gov Furthermore, studies on the endophytic fungus Phomopsis sp. demonstrated the degradation of 4-chloro-2-methylphenoxyacetic acid (MCPA), with the initial metabolite identified as 4-chloro-2-methylphenol. aloki.hu This indicates that the cleavage of side chains to form a chlorinated phenol is a viable fungal metabolic pathway, which could be relevant to the degradation of this compound.

The table below summarizes the degradation of related chlorinated phenolic compounds by various fungal species, highlighting the potential enzymatic pathways involved.

| Fungal Species | Degraded Compound | Key Enzymes/Pathways | Reference |

| Tritirachium sp. ML197-S3 | 2,4-Dichlorophenol | Catechol 1,2-dioxygenase | nih.gov |

| Aspergillus sp. ML147-S2 | 2,4-Dichlorophenol | Catechol 1,2-dioxygenase | nih.gov |

| Phomopsis sp. E41 | 4-chloro-2-methylphenoxyacetic acid | Hydroxylation, side-chain cleavage | aloki.hu |

| Caldariomyces fumago | 2-chloro-4-nitrophenol | Not specified | mdpi.com |

Metabolic Transformation Studies in Model Organisms (e.g., Glucuronide and Sulfate (B86663) Conjugation)

In model organisms, the metabolic transformation of phenolic compounds, including chlorinated phenols, often proceeds through Phase I and Phase II reactions to facilitate their detoxification and excretion. While specific studies on this compound are not extensively detailed in the provided results, the metabolism of similar compounds provides a framework for its likely biotransformation.

Phase I metabolism typically involves oxidation, reduction, and hydrolysis reactions. For phenolic compounds, hydroxylation is a common Phase I pathway. nih.gov Following Phase I, the resulting metabolites, which are often more reactive, undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules to increase water solubility and facilitate elimination from the body. The primary conjugation pathways for phenolic compounds are glucuronidation and sulfation. nih.govru.nl

Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), while sulfation is mediated by sulfotransferases (SULTs). ru.nl These enzymes are present in various tissues, with the liver being a primary site of metabolism. ru.nl Studies on the fungus Cunninghamella elegans have shown that it can metabolize naphthalene (B1677914) to form both glucuronide and sulfate conjugates of 1-naphthol. nih.gov Similarly, biphenyl (B1667301) was metabolized to the glucuronide and sulfate ester of 4-hydroxy biphenyl by the same fungus. nih.gov This demonstrates that conjugation pathways are not limited to animals and can be a significant transformation route in fungi as well. nih.gov

In mammals, the intestine also plays a crucial role in the first-pass metabolism of xenobiotics, expressing a range of metabolizing enzymes including UGTs and SULTs. ru.nl These enzymes can work in concert with efflux transporters to eliminate conjugated metabolites. ru.nl For example, glucuronide and sulfate conjugates are often substrates for multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP). ru.nl

The expected metabolic transformation of this compound in a model organism would likely involve initial hydroxylation of the phenol ring or the cyclohexyl group, followed by conjugation with glucuronic acid or sulfate.

| Metabolic Phase | Reaction Type | Key Enzymes | Expected Product | Reference |

| Phase I | Hydroxylation | Cytochrome P450 monooxygenases | Hydroxylated this compound | nih.gov |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | This compound-glucuronide | nih.govru.nl |

| Phase II | Sulfation | Sulfotransferases (SULTs) | This compound-sulfate | nih.govru.nl |

Environmental Persistence and Bioaccumulation Potential (Methodological Frameworks)

The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down by physical, chemical, or biological processes. The bioaccumulation potential is the tendency of a substance to be taken up by and stored in the tissues of living organisms. Methodological frameworks to assess these properties for compounds like this compound involve a combination of laboratory testing, predictive modeling, and field observations.

Bioaccumulation potential is often estimated using the octanol-water partition coefficient (Kow), which measures a chemical's lipophilicity. A high log Kow value suggests a greater potential for bioaccumulation in fatty tissues. While the log Kow for this compound is not provided in the search results, the presence of the cyclohexyl group and the chlorine atom would likely contribute to a higher lipophilicity compared to phenol itself. For instance, 4-cyclohexylphenol (B75765) is a non-halogenated phenolic chemical that has been identified as a substance of interest in environmental monitoring. muni.cz

Frameworks for assessing persistence and bioaccumulation often rely on standardized test guidelines from organizations like the OECD. These tests measure biodegradability in water and soil, as well as bioaccumulation in fish. In the absence of empirical data, Quantitative Structure-Activity Relationship (QSAR) models can be used to predict these properties based on the chemical's molecular structure.

Characterization of Environmental Transformation Products and Metabolites

The characterization of environmental transformation products and metabolites of this compound is crucial for a comprehensive understanding of its environmental fate and potential toxicity. While direct studies on this specific compound are limited, the degradation pathways of analogous compounds provide insights into its likely transformation products.

During fungal degradation of chlorinated phenols, the initial step is often hydroxylation, followed by ring cleavage. nih.gov This can lead to the formation of various intermediates before complete mineralization to carbon dioxide and water. For example, in the degradation of 2,4-dichlorophenol, a dechlorinated cleavage product has been identified, indicating the removal of chlorine from the aromatic ring as part of the degradation process. nih.gov

In the context of MCPA degradation by Phomopsis sp., the primary metabolite identified was 4-chloro-2-methylphenol. aloki.hu This suggests that for this compound, an initial transformation product could involve modification or cleavage of the cyclohexyl group while the chlorinated phenol structure remains intact.

In model organisms, metabolic transformations lead to the formation of conjugates. Therefore, glucuronide and sulfate conjugates of this compound are expected metabolites. nih.govru.nl The identification of these transformation products and metabolites typically relies on advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). aloki.hugtfch.org

The table below lists potential transformation products and metabolites of this compound based on the degradation and metabolism of similar compounds.

| Transformation Pathway | Potential Product/Metabolite | Analytical Method for Identification | Reference |

| Fungal Degradation | Hydroxylated this compound | GC-MS, LC-MS | nih.gov |

| Fungal Degradation | Dechlorinated cyclohexyl-hydroquinone | GC-MS, LC-MS | nih.gov |

| Fungal Degradation | Ring cleavage products | GC-MS, LC-MS | nih.gov |

| Metabolism in Model Organisms | This compound-glucuronide | LC-MS | nih.govgtfch.org |

| Metabolism in Model Organisms | This compound-sulfate | LC-MS | nih.govgtfch.org |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Chloro 4 Cyclohexylphenol

Vibrational Spectroscopy (e.g., Infrared and Raman Spectroscopy) for Structural Elucidation

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation leads to molecular vibrations such as stretching and bending. ksu.edu.sa For a vibration to be IR active, it must induce a change in the molecule's dipole moment. ksu.edu.sa The IR spectrum of 2-Chloro-4-cyclohexylphenol is expected to show characteristic absorption bands for its various functional groups. Key expected vibrations include the O-H stretch of the phenolic group, C-H stretches of the aromatic ring and cyclohexyl group, C-C stretching within the aromatic ring, and the C-Cl stretch. The NIST Chemistry WebBook provides infrared spectrum data for 4-Chloro-2-cyclohexylphenol (B79803), which can serve as a reference. nist.gov The presence of hydrogen bonding can cause a broadening and a shift to lower wavenumbers for the involved functional groups. up.ac.za

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in its unambiguous structural elucidation. ksu.edu.sanih.gov

Table 1: Postulated Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Type |

|---|---|---|---|

| O-H | Stretching | 3200-3600 | IR |

| C-H (Aromatic) | Stretching | 3000-3100 | IR, Raman |

| C-H (Cyclohexyl) | Stretching | 2850-2960 | IR, Raman |

| C=C (Aromatic) | Stretching | 1450-1600 | IR, Raman |

| C-O | Stretching | 1200-1300 | IR |

Nuclear Magnetic Resonance Spectroscopy (e.g., 1H NMR, 13C NMR) for Isomeric and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure and assessing the purity of this compound. eurl-pesticides.euencyclopedia.pub It provides information on the chemical environment of individual atoms. encyclopedia.pub

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. msu.edu For this compound, distinct signals are expected for the phenolic proton (OH), the aromatic protons, and the protons of the cyclohexyl group. The chemical shifts (δ) of the aromatic protons will be influenced by the positions of the chloro and cyclohexyl substituents. The integration of the signals provides a quantitative measure of the number of protons in each unique environment, which is crucial for purity assessment. nist.gov

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts will differentiate between the aromatic carbons (including those bonded to the hydroxyl, chloro, and cyclohexyl groups) and the aliphatic carbons of the cyclohexyl ring. ¹³C NMR is particularly useful for distinguishing between isomers. msu.educhemicalbook.com For instance, the isomeric position of the chlorine atom relative to the hydroxyl and cyclohexyl groups would result in a unique set of ¹³C chemical shifts.

Quantitative ¹H NMR (qNMR) can be employed for the precise determination of purity by comparing the signal intensity of the analyte to that of a certified reference standard. eurl-pesticides.eunist.gov This non-destructive technique offers both qualitative and quantitative information simultaneously. eurl-pesticides.eu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Structural Moiety | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Phenolic OH | 4.0 - 7.0 |

| ¹H | Aromatic CH | 6.5 - 7.5 |

| ¹H | Cyclohexyl CH | 1.2 - 2.5 |

| ¹³C | Aromatic C-OH | 150 - 160 |

| ¹³C | Aromatic C-Cl | 120 - 130 |

| ¹³C | Aromatic C-Cyclohexyl | 135 - 145 |

| ¹³C | Aromatic CH | 115 - 130 |

Mass Spectrometry (e.g., GC-MS, LC-MS) for Molecular Identity and Fragment Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the sample is first separated by gas chromatography and then introduced into the mass spectrometer. This technique is well-suited for the analysis of volatile and semi-volatile compounds like phenols. epa.gov Upon ionization, typically by electron impact (EI), the this compound molecule will generate a molecular ion (M⁺) peak corresponding to its molecular weight (210.70 g/mol ). chemeo.com Subsequent fragmentation of the molecular ion produces a characteristic mass spectrum with fragment ions that provide structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique that combines the separation capabilities of high-performance liquid chromatography with the detection power of mass spectrometry. uniroma1.it It is particularly useful for analyzing less volatile or thermally labile compounds. unodc.org For this compound, reverse-phase HPLC can be used for separation, followed by detection with a mass spectrometer. sielc.com LC coupled with high-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental formula and aiding in the identification of unknown compounds in complex mixtures. scispace.com Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways of the molecule, enhancing structural confirmation. scispace.comd-nb.info

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value | Technique |

|---|---|---|

| Molecular Formula | C₁₂H₁₅ClO | MS |

| Molecular Weight | 210.70 g/mol | MS |

| Molecular Ion (M⁺) | m/z 210/212 (due to ³⁵Cl/³⁷Cl isotopes) | GC-MS, LC-MS |

Chromatographic Separation Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography) for Purity and Mixture Analysis

Chromatographic techniques are fundamental for separating this compound from impurities and other components in a mixture, allowing for its quantification and purity assessment.

Gas Chromatography (GC): GC is a technique where a sample is vaporized and injected onto a column, where it is separated based on its boiling point and interaction with the stationary phase. chemcoplus.co.jpictsl.net For phenolic compounds, capillary columns with weakly polar stationary phases, such as 5% diphenyl - 95% dimethylpolysiloxane, are often used. hpst.cz The retention time of this compound in a GC system is a characteristic property that can be used for its identification when compared to a standard. A flame ionization detector (FID) is commonly used for the analysis of underivatized phenols. epa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that uses a liquid mobile phase and a solid stationary phase. sielc.com For this compound, a reverse-phase HPLC method is suitable, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water. sielc.com The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. mdpi.com HPLC can be used for both qualitative and quantitative analysis and is scalable for preparative separations to isolate impurities. sielc.com Ultra-high performance liquid chromatography (UHPLC) offers faster analysis times and higher separation efficiency due to the use of smaller particle size columns. unodc.org

Table 4: General Chromatographic Conditions for this compound Analysis

| Technique | Column Type | Mobile/Carrier Phase | Detector |

|---|---|---|---|

| Gas Chromatography (GC) | Capillary, weakly polar (e.g., 5% diphenyl - 95% dimethylpolysiloxane) | Inert gas (e.g., He, N₂) | FID, MS |

Elemental Analysis and Quantitative Spectroscopic Methods for Compositional Verification

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements. For this compound (C₁₂H₁₅ClO), elemental analysis would be used to verify the mass percentages of carbon, hydrogen, chlorine, and oxygen. This technique is crucial for confirming the identity and purity of a newly synthesized batch of the compound.

Quantitative spectroscopic methods, such as quantitative ¹H NMR (qNMR) as previously mentioned, and UV-Visible spectroscopy after appropriate derivatization, can be used for compositional verification. While UV-Vis spectroscopy alone may lack specificity, when coupled with a separation technique like HPLC, it becomes a powerful quantitative tool. The absorbance of the compound at a specific wavelength is proportional to its concentration, allowing for accurate quantification when calibrated with standards.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Mass Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 68.39 |

| Hydrogen | H | 1.01 | 7.18 |

| Chlorine | Cl | 35.45 | 16.82 |

Theoretical and Computational Chemistry Studies of 2 Chloro 4 Cyclohexylphenol

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.edu These calculations, based on the principles of quantum mechanics, solve the Schrödinger equation to determine the electronic wavefunction and energy of a molecule. northwestern.edu For 2-Chloro-4-cyclohexylphenol, methods like Density Functional Theory (DFT) are employed to compute various electronic and structural properties.

Research has shown that the chemical reactivity of phenolic compounds can be related to their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. oup.com These frontier orbitals are crucial in predicting how the molecule will interact with other chemical species. For instance, in a study of various hydroxy organic compounds, the HOMO and LUMO energies were used as descriptors to build Quantitative Structure-Activity Relationship (QSAR) models for predicting skin irritation. oup.com The electronic properties, such as partial atomic charges, are also determined using these methods, often employing semi-empirical Hamiltonians like AM1. oup.comoup.com

Table 1: Calculated Electronic Properties of Phenolic Compounds

| Property | Description | Relevance to this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons in a chemical reaction. A higher HOMO energy suggests greater reactivity as an electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. A lower LUMO energy suggests greater reactivity as an electron acceptor. |

| Partial Atomic Charges | Distribution of electron density among the atoms in the molecule. | Influences intermolecular interactions such as hydrogen bonding and dipole-dipole interactions, which are critical for its physical and biological properties. |

This table is generated based on principles of quantum chemistry and may not reflect experimentally verified data.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. These simulations are used to explore the conformational landscape of this compound and its interactions with its environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Reactivity and Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of a set of compounds with their biological activity or chemical reactivity. tdx.cat For this compound, QSAR models can be developed to predict its various activities based on its molecular structure.

QSAR studies have been successfully applied to phenols to predict their toxicity. These models often use a variety of molecular descriptors, including electronic, topological, and geometric properties. researchgate.net For example, a study on the skin irritation of hydroxy organic compounds used descriptors derived from both the isolated molecule (intramolecular) and its interactions with a model membrane (intermolecular) to build predictive QSAR models. oup.comoup.com The statistical robustness of these models is typically assessed using metrics like the correlation coefficient (r²) and the leave-one-out cross-validation coefficient (xv-r² or q²). oup.comtdx.cat

Table 2: Key Parameters in QSAR Model Development

| Parameter | Description | Significance |

| Molecular Descriptors | Numerical values that characterize the structure and properties of a molecule. | These can include electronic (e.g., HOMO/LUMO energies), steric, and hydrophobic parameters that are believed to influence the activity of interest. |

| Training Set | A set of compounds with known activities used to build the QSAR model. | The diversity and quality of the training set are crucial for developing a robust and predictive model. |

| Test Set | An independent set of compounds used to validate the predictive power of the developed QSAR model. | A good QSAR model should be able to accurately predict the activities of compounds not used in its development. |

| Statistical Validation | Methods like cross-validation and external validation are used to assess the model's predictive ability and prevent overfitting. | High values of r² and q² (typically > 0.5) are indicative of a statistically significant model. tdx.catresearchgate.net |

This table outlines the general principles of QSAR modeling and is not specific to a single study on this compound.

Cyclohexylphenols have been included in the development of QSAR models for predicting the binding affinity of synthetic cannabinoids to the CB1 receptor. researchgate.netmdpi.com

Prediction of Spectroscopic Properties from First Principles

Computational methods can also be used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for interpreting experimental spectra and confirming the structure of a compound.

Development of Computational Models for Environmental Fate Prediction

Computational models are increasingly used to predict the environmental fate of chemicals, including their persistence, bioaccumulation, and potential for long-range transport. For this compound, these models can help assess its environmental risk.

QSAR models are a key tool in this area, often referred to as Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Toxicity Relationship (QSTR) models when predicting physical properties or toxicity, respectively. sci-hub.st These models can predict properties like the octanol-water partition coefficient (log P), which is a measure of a chemical's hydrophobicity and potential to bioaccumulate. researchgate.net The environmental fate of phenolic compounds is of particular interest due to their widespread use and potential toxicity. Models for predicting the aquatic toxicity of aromatic compounds have been developed using various computational techniques, including genetic algorithms and support vector machines. sci-hub.st The United States Environmental Protection Agency (EPA) maintains databases and models for assessing the environmental impact of various chemicals. epa.gov

Structure Activity Relationship Sar Investigations of 2 Chloro 4 Cyclohexylphenol Derivatives

Influence of Halogenation on the Phenolic Moiety's Chemical Reactivity

The presence and position of halogen atoms on the phenolic ring significantly modulate the chemical reactivity of 2-chloro-4-cyclohexylphenol derivatives. The hydroxyl (-OH) group of the phenol (B47542) is a potent activating group, directing electrophilic aromatic substitution to the ortho and para positions. Halogenation, in this case with chlorine, introduces an electron-withdrawing group to the aromatic ring.

The chlorine atom at the 2-position (ortho to the hydroxyl group) exerts a notable influence on the reactivity of the phenolic moiety. This can be attributed to a combination of inductive and resonance effects. The electron-withdrawing nature of chlorine deactivates the ring towards further electrophilic substitution compared to unsubstituted phenol. However, the lone pairs of electrons on the chlorine atom can participate in resonance, which can partially offset the deactivating inductive effect.

In the context of electrophilic aromatic substitution, the regiochemistry is altered by the presence of both the hydroxyl and chloro substituents. For instance, in reactions like nitration or further halogenation, the incoming electrophile will be directed to the positions activated by the powerful hydroxyl group, but the presence of the existing chlorine atom will influence the precise location of substitution due to steric hindrance and its electronic effects.

The acidity of the phenolic proton is also affected by halogenation. The electron-withdrawing chloro group helps to stabilize the resulting phenoxide ion after deprotonation, thereby increasing the acidity of this compound compared to its non-halogenated counterpart, 4-cyclohexylphenol (B75765). This increased acidity can influence its behavior in various chemical reactions and biological interactions.

Furthermore, halogenation can impact the oxidation potential of the phenol. While phenols can be oxidized to form quinones, the presence of a halogen in the para position can lead to the formation of polyphenylene ethers under certain oxidative conditions. google.com

Impact of the Cyclohexyl Group on Molecular Architecture and Interactions

The cyclohexyl group at the 4-position (para to the hydroxyl group) is a bulky, non-polar substituent that profoundly influences the molecular architecture and intermolecular interactions of this compound.

Intermolecular Interactions: The non-polar, hydrophobic nature of the cyclohexyl group significantly increases the lipophilicity of the molecule. This has a direct impact on its solubility, making it less soluble in water and more soluble in organic solvents and lipid environments. biosynth.comnih.gov This property is crucial for its interaction with biological membranes and hydrophobic pockets of enzymes or receptors.

Correlations between Structural Modifications and Antimicrobial Efficacy in Chemical Systems

The antimicrobial activity of phenolic compounds is well-documented, and modifications to the structure of this compound can significantly alter its efficacy against bacteria such as Staphylococcus aureus and Bacillus subtilis.

The general mechanism of action for many phenolic antimicrobials involves disruption of the cell membrane, leading to leakage of intracellular components and eventual cell death. The balance between the hydrophilic phenolic head and the lipophilic alkyl or cycloalkyl tail is crucial for this activity.

Influence of Halogenation: Studies on related phenolic compounds and other antimicrobial scaffolds have consistently shown that the presence of halogens can enhance antimicrobial activity. nih.govsrce.hr For instance, the removal of a chlorine atom from an active compound can lead to a significant loss in activity. nih.gov The introduction of a chlorine atom into the structure of this compound likely contributes to its potency by increasing its lipophilicity, thereby facilitating its partitioning into the bacterial cell membrane.

Influence of the Cyclohexyl Group: The lipophilic nature of the cyclohexyl group is a key determinant of antimicrobial efficacy. It enhances the compound's ability to penetrate the lipid-rich cell walls of bacteria. The size and shape of the alkyl substituent at the para position of phenols are known to be critical for their antibacterial action. The cyclohexyl group provides a substantial hydrophobic anchor that facilitates the disruption of the membrane's structural integrity.

The table below illustrates the general structure-activity relationships for phenolic compounds against Gram-positive bacteria, which can be extrapolated to understand the contributions of the different moieties in this compound.

| Structural Modification | Effect on Antimicrobial Activity against S. aureus & B. subtilis | Rationale |

| Presence of Phenolic -OH | Essential for activity | Acts as a protonophore, disrupting membrane potential and pH gradients. |

| Chlorination of Phenolic Ring | Generally enhances activity | Increases lipophilicity and electronic effects, improving membrane interaction. nih.govsrce.hr |

| Presence of Cyclohexyl Group | Crucial for potent activity | Provides a large hydrophobic domain that partitions into and disrupts the bacterial cell membrane. |

It is important to note that while these general trends are observed, the precise minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values would need to be determined experimentally for this compound and its specific derivatives against these bacterial strains. researchgate.net For example, studies on other bacterial species have shown that some phenolic derivatives can have MIC values in the low µg/mL range. nih.gov

Analysis of Structure-Property Relationships for Surfactant Activity

Surfactants are amphiphilic molecules, meaning they contain both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. This compound possesses the structural characteristics of a surfactant or a precursor to surfactants. biosynth.com

Hydrophilic Head: The phenolic hydroxyl group (-OH) serves as the polar, hydrophilic head. Its ability to participate in hydrogen bonding with water molecules is a key characteristic of this functional group.

Hydrophobic Tail: The combination of the benzene (B151609) ring and, more significantly, the bulky, non-polar cyclohexyl group forms the hydrophobic tail. biosynth.com

The balance between the hydrophilic and hydrophobic portions of the molecule, often referred to as the hydrophilic-lipophilic balance (HLB), determines its surfactant properties. The significant hydrophobicity imparted by the cyclohexyl group suggests that this compound itself would have a low HLB value, making it more soluble in oil than in water and suitable for forming water-in-oil emulsions.

The effectiveness of related phenolic compounds as surfactants is demonstrated in various applications, including their use in mouthwash formulations to help solubilize active ingredients and improve their efficacy against biofilms. google.com The structure of this compound, with its distinct polar head and non-polar tail, is conducive to micelle formation in aqueous solutions above a certain critical micelle concentration (CMC), a hallmark of surfactant behavior. biosynth.com

Structural Analogues and Their Chemical or Biological Receptor Interactions

The cyclohexylphenol (CHP) scaffold is a key structural motif in a class of synthetic cannabinoids. researchgate.netdusunenadamdergisi.org These compounds are known to interact with the cannabinoid receptors, CB1 and CB2, which are part of the endocannabinoid system. dusunenadamdergisi.orgunodc.org The CB1 receptor is primarily found in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is mainly located in the peripheral tissues and is associated with immune function. unodc.org

While this compound itself is not typically listed as a potent cannabinoid receptor agonist, its structural components are present in well-known synthetic cannabinoids. For example, the compound CP-47,497 and its homologues are classic examples of cyclohexylphenols that exhibit high affinity for cannabinoid receptors. researchgate.netdusunenadamdergisi.org

The general pharmacophore for many cyclohexylphenol-based cannabinoid agonists includes:

A phenolic hydroxyl group, which can act as a hydrogen bond donor.

A hydrophobic alkyl or cycloalkyl group at the para position (like the cyclohexyl group), which is crucial for binding to a hydrophobic pocket in the receptor.

An additional alkyl chain, often on the phenolic ring or attached to the hydroxyl group, which further modulates the affinity and efficacy at the receptor.

Structural modifications to these analogues have been extensively studied to understand the SAR at cannabinoid receptors. For instance, the length and branching of the alkyl side chain can dramatically affect binding affinity and whether the compound acts as an agonist or antagonist. The presence of substituents on the phenolic ring, such as the chloro group in this compound, can also influence receptor interaction, potentially by altering the electronic properties or conformation of the molecule. dusunenadamdergisi.org

It is important to note that the interaction of these synthetic ligands with cannabinoid receptors can be complex, with some compounds showing biased agonism, where they preferentially activate certain downstream signaling pathways over others. acs.org The cyclohexylphenol scaffold has been a valuable tool for researchers developing pharmacological probes to study the endocannabinoid system. nih.gov

Role of 2 Chloro 4 Cyclohexylphenol As a Chemical Intermediate in Advanced Materials and Specialty Chemicals Research

Precursor in the Synthesis of Specialty Surfactants

While direct synthesis of surfactants from 2-Chloro-4-cyclohexylphenol is not extensively documented in readily available literature, its structural features make it a viable precursor for specialty nonionic and anionic surfactants. The synthesis of such surfactants typically involves the modification of the phenolic hydroxyl group.

Nonionic Surfactants: Nonionic surfactants can be synthesized through the ethoxylation of the phenolic hydroxyl group. In this process, this compound reacts with ethylene (B1197577) oxide under basic catalysis. The length of the resulting polyoxyethylene chain can be controlled to fine-tune the hydrophilic-lipophilic balance (HLB) of the surfactant, which determines its solubility and application.

Reaction: this compound + n(C₂H₄O) → C₁₂H₁₄Cl(OC₂H₄)nOH

Properties: The bulky, hydrophobic cyclohexyl group combined with the chloro-substituted phenyl ring provides a significant lipophilic character. This structure suggests that the resulting surfactants would be effective emulsifiers for specific oil-in-water or water-in-oil systems. The presence of the chlorine atom may also impart biocidal or antimicrobial properties to the surfactant, making it useful in disinfectant cleaning formulations. google.com.nagoogle.comresearchgate.net

Anionic Surfactants: Anionic surfactants can be prepared by sulfonation. The phenolic ring of this compound can be reacted with a sulfonating agent like sulfuric acid or chlorosulfonic acid to introduce a sulfonic acid group (-SO₃H). Subsequent neutralization with an alkali (e.g., NaOH) yields the sodium salt, a water-soluble anionic surfactant.

Properties: These sulfonated derivatives would function as detergents and wetting agents. The combination of the cyclohexyl group and the aromatic ring provides the necessary hydrophobic tail, while the sulfonate group acts as the hydrophilic head. Such surfactants are noted for their stability in hard water.

| Surfactant Type | Synthetic Route | Key Reactants | Potential Properties |

| Nonionic | Ethoxylation | This compound, Ethylene Oxide | Emulsification, Biocidal Activity |

| Anionic | Sulfonation & Neutralization | This compound, Sulfonating Agent, Alkali | Detergency, Wetting, Hard Water Stability |

Building Block for the Development of UV Absorbers and Antioxidants

The structure of this compound is well-suited for the synthesis of high-performance UV absorbers and antioxidants, which are critical additives for protecting materials from degradation.

UV Absorbers: This compound is a valuable intermediate for producing benzotriazole-type UV absorbers. These molecules function by absorbing harmful UV radiation and dissipating it as harmless thermal energy. The synthesis involves coupling a diazotized o-nitroaniline with this compound, followed by reduction of the nitro group to form the triazole ring.

A key example is the synthesis of a molecule like 2-(2H-benzotriazol-2-yl)-6-chloro-4-cyclohexylphenol. The presence of the chlorine atom on the phenolic ring can enhance the photostability and performance of the final UV absorber. Specifically, electron-withdrawing groups on the benzotriazole (B28993) ring can red-shift the absorption spectrum, providing broader UV protection.

Antioxidants: Phenolic compounds are well-known radical scavengers, and their antioxidant activity is often enhanced by bulky substituents ortho to the hydroxyl group. The cyclohexyl group at the ortho position in this compound provides steric hindrance, which increases the stability of the resulting phenoxy radical after it donates a hydrogen atom to terminate a free-radical chain reaction. This structural feature makes it an excellent backbone for powerful antioxidants. google.com Derivatives such as methylene-bisphenols, which can be synthesized from this compound, often exhibit high antioxidant efficiency and are used to stabilize polymers like rubber and polyethylene (B3416737) against oxidative degradation. google.com

| Application | Derivative Class | Synthetic Rationale | Key Structural Contribution |

| UV Absorption | 2-(2H-Benzotriazol-2-yl)phenols | Coupling with diazotized nitroanilines | Chlorine atom enhances photostability. |

| Antioxidant | Sterically Hindered Phenols | Alkylation, Dimerization | Ortho-cyclohexyl group stabilizes the phenoxy radical. |

Intermediate in Polymer Chemistry Applications

This compound serves as a valuable monomer and modifier in polymer chemistry, contributing unique properties to the resulting materials.

Monomer for Novel Polymers: The phenolic hydroxyl group allows this compound to be used as a monomer in the synthesis of various polymers. For instance, it can react with phosgene (B1210022) or its derivatives (e.g., diphenyl carbonate in a transesterification reaction) to form polycarbonates. researchgate.netjustia.comepo.org The bulky cyclohexyl group would likely increase the glass transition temperature (Tg) and thermal stability of the resulting polycarbonate, while the chlorine atom could enhance its flame retardancy.

Modifier for Polymer Properties: When incorporated into existing polymer chains, this compound can act as a property modifier.

Flame Retardancy: The chlorine atom is a key feature for imparting flame resistance. Halogenated compounds are known to function in the gas phase during combustion by interrupting the radical chain reactions of the fire. nih.govspecialchem.comresearchgate.net Incorporating this compound as a comonomer or an additive can improve the flame-retardant properties of materials like polyesters and polyamides.

Thermal Stability and Dielectric Properties: The parent compound, 4-cyclohexylphenol (B75765), is known to act as a capping agent in the synthesis of polybenzoxazines, leading to polymers with low dielectric constants and reduced water absorption. It is expected that this compound would impart similar benefits, making it a candidate for use in advanced electronic materials.

| Polymer Application | Role of Intermediate | Resulting Polymer/Effect | Key Structural Feature |

| Polymer Synthesis | Monomer | Polycarbonates, Polyesters | Phenolic -OH for polymerization |

| Property Modification | Additive / Comonomer | Enhanced Flame Retardancy | Chlorine Atom |

| Property Modification | Capping Agent / Comonomer | Improved Thermal Stability, Lower Dielectric Constant | Cyclohexyl Group |

Role in the Synthesis of Phthalocyanine (B1677752) Derivatives

Phthalocyanines are large, aromatic macrocyclic compounds widely used as robust dyes and pigments. Their properties can be tailored by introducing substituents onto their periphery. A common synthetic strategy involves the cyclotetramerization of substituted phthalonitriles. Current time information in Bangalore, IN.

This compound can be used to create a substituted phthalonitrile (B49051) precursor through a nucleophilic aromatic substitution reaction. Specifically, the phenoxide of this compound can react with a compound like 4-nitrophthalonitrile, displacing the nitro group to form 4-(2-chloro-4-cyclohexylphenoxy)phthalonitrile.

Step 1 (Precursor Synthesis): this compound + 4-Nitrophthalonitrile → 4-(2-chloro-4-cyclohexylphenoxy)phthalonitrile + HNO₂

Step 2 (Cyclotetramerization): Four molecules of the resulting phthalonitrile are then heated in the presence of a metal salt (e.g., ZnCl₂, CuCl₂) and a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to form the corresponding metal-complexed phthalocyanine. justia.comresearchgate.net

The resulting phthalocyanine would have four 2-chloro-4-cyclohexylphenoxy groups on its periphery. These bulky, non-planar groups are expected to disrupt intermolecular stacking, thereby increasing the solubility of the phthalocyanine in organic solvents. researchgate.net This improved solubility is highly desirable for applications in catalysis, chemical sensors, and nonlinear optical materials where solution-based processing is required.

Process Chemistry Research for Impurity Control and Byproduct Formation in Related Chlorinated Phenol (B47542) Production

The synthesis of this compound itself presents challenges in process chemistry, particularly concerning impurity control and byproduct formation. The industrial production is typically a two-step process:

Alkylation: Phenol is alkylated with cyclohexene (B86901) or cyclohexanol (B46403), usually in the presence of an acid catalyst. rsc.org

Chlorination: The resulting 4-cyclohexylphenol is then chlorinated.

Impurity and Byproduct Profile:

Alkylation Step: The Friedel-Crafts alkylation of phenol can lead to a mixture of isomers, primarily ortho-cyclohexylphenol and para-cyclohexylphenol, along with some dicyclohexylated products. The reaction conditions (temperature, catalyst, reactant ratio) must be carefully optimized to maximize the yield of the desired 4-cyclohexylphenol intermediate.

Chlorination Step: The subsequent chlorination of 4-cyclohexylphenol can also produce a range of byproducts. The chlorine can substitute at different positions on the aromatic ring. While the target is this compound, other isomers such as 3-chloro-4-cyclohexylphenol or dichlorinated products like 2,6-dichloro-4-cyclohexylphenol can form.

Process chemistry research focuses on developing selective catalytic systems and optimizing reaction conditions to minimize the formation of these impurities. For example, the choice of chlorinating agent (e.g., Cl₂, sulfuryl chloride) and catalyst can significantly influence the isomeric distribution of the products. Controlling these impurities is crucial as they can affect the properties and performance of the final products, such as the color of a dye or the efficacy of a UV absorber.

| Process Step | Target Reaction | Potential Byproducts / Impurities | Control Strategy |

| Alkylation | Phenol + Cyclohexene → 4-Cyclohexylphenol | o-Cyclohexylphenol, Dicyclohexylphenols | Catalyst selection (e.g., zeolites), Optimization of temperature and molar ratios |

| Chlorination | 4-Cyclohexylphenol + Cl₂ → this compound | 3-Chloro-4-cyclohexylphenol, Dichlorinated phenols | Choice of chlorinating agent, Catalyst optimization, Reaction condition control |

Future Research Directions and Emerging Research Avenues for 2 Chloro 4 Cyclohexylphenol

Development of Novel and Sustainable Synthetic Routes

The synthesis of chlorophenols and their derivatives is an area ripe for innovation, with a strong emphasis on developing greener and more efficient methodologies. Traditional methods for producing compounds like 2-Chloro-4-cyclohexylphenol often rely on hazardous reagents and produce significant waste. researchgate.net Future research will likely focus on catalytic systems that offer higher yields and selectivity under milder, more environmentally benign conditions.

One promising approach is the use of solid acid catalysts, such as zeolites and layered zirconium phosphates, for the alkylation of phenols. researchgate.netrsc.org These materials are often recyclable and can lead to higher selectivity for specific isomers, reducing the need for extensive purification steps. researchgate.netrsc.org For instance, research on the alkylation of p-chlorophenol with cyclohexanol (B46403) using perchloric acid as a catalyst has already demonstrated high yields of 2-cycloalkyl-4-chlorophenols. banglajol.info Further investigation into optimizing reaction parameters like temperature, molar ratios, and catalyst loading will be crucial. banglajol.info

Another avenue of exploration is the development of one-pot synthesis methods. For example, the hydroalkylation of phenol (B47542) to produce cyclohexylphenol has been achieved using a palladium catalyst in the presence of a molten salt. chemicalbook.com This approach streamlines the process, potentially reducing energy consumption and solvent use. chemicalbook.com Similarly, tandem catalytic systems, such as combining RANEY® Nickel with hierarchical Beta zeolite for the conversion of phenol and isopropyl alcohol to cyclohexylphenols, represent a move towards more integrated and efficient synthetic strategies. rsc.org

Advanced Mechanistic Studies of Chemical Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and degradation of this compound is crucial for process optimization and predicting its environmental behavior. Future research will employ advanced analytical and computational techniques to elucidate these pathways.

For instance, the acid-catalyzed alkylation of phenols with cyclohexene (B86901) is known to proceed via a carbonium ion intermediate. unive.it However, the selectivity between O-alkylation and C-alkylation, and the ortho/para ratio of the C-alkylated products, can vary significantly depending on the catalyst and reaction conditions. unive.it Investigating the rearrangement of cyclohexyl phenyl ether to alkylphenols, particularly with different catalysts, can provide valuable insights into controlling product distribution. unive.it

Electrocatalytic hydrogenation is another area where mechanistic studies are vital. Research has shown that ruthenium can be an effective and cost-efficient alternative to palladium for the dechlorination of chlorophenols. nih.gov Theoretical simulations suggest that the reaction mechanism on ruthenium involves direct electron transfer, which is different from the atomic hydrogen pathway on palladium. nih.gov Further studies in this area could lead to the design of more selective and efficient catalysts for the detoxification of halogenated phenols. nih.gov

Integrated Environmental Modeling and Degradation Pathway Elucidation

Understanding the environmental fate of this compound is a critical area of future research. This involves studying its persistence, mobility, and degradation pathways in various environmental compartments.

Chlorinated phenolic compounds are known to be toxic and recalcitrant. nih.gov Their biodegradation can occur under both aerobic and anaerobic conditions, but it is often slow and incomplete. nih.gov Aerobic degradation typically proceeds through the formation of catechols, while anaerobic degradation often involves reductive dehalogenation. nih.govoregonstate.edu The position and number of chlorine atoms on the phenol ring significantly influence the rate and extent of biodegradation. nih.gov

Future research will likely focus on identifying the specific microorganisms and enzymes responsible for the degradation of this compound and its metabolites. For example, studies have identified bacterial strains that can utilize chlorophenols as a sole source of carbon and energy. tandfonline.comjmb.or.kr Elucidating the genetic basis of these degradation pathways can open up possibilities for bioremediation applications. tandfonline.com

Integrated environmental modeling will play a key role in predicting the transport and fate of this compound in the environment. epa.gov These models will need to incorporate factors such as sorption to soil and sediment, abiotic transformation processes, and microbial degradation rates to provide a comprehensive picture of its environmental impact. epa.gov

High-Throughput Screening for Structure-Reactivity Correlations in Chemical Systems

High-throughput screening (HTS) and quantitative structure-activity relationship (QSAR) modeling are powerful tools for accelerating the discovery of new compounds and predicting their properties. tandfonline.com In the context of this compound and related compounds, these approaches can be used to explore structure-reactivity relationships and predict toxicological profiles.

QSAR studies on substituted phenols have consistently shown that hydrophobicity and electronic parameters are key determinants of their biological activity and toxicity. jst.go.jpjst.go.jp These models can be used to estimate the potential toxicity of new phenolic compounds, reducing the need for extensive animal testing. jst.go.jpnih.gov

Future research will likely involve the development of more sophisticated QSAR models that can account for a wider range of molecular descriptors and biological endpoints. tandfonline.comresearchgate.net By combining HTS with QSAR, researchers can rapidly screen large libraries of compounds to identify those with desired properties, whether for catalytic applications or as potential new materials, while also flagging those that may pose an environmental or health risk.

Exploration of this compound in Interdisciplinary Research Fields

The unique chemical structure of this compound, combining a chlorinated phenol with a cyclohexyl group, makes it an interesting candidate for exploration in various interdisciplinary research fields.

In materials science , for example, phenolic compounds are used in the production of polymers and resins. guidechem.com The specific properties of this compound could be leveraged to create new materials with enhanced thermal stability, flame retardancy, or other desirable characteristics.

In medicinal chemistry , while direct therapeutic applications are not the focus, the compound can serve as a scaffold or intermediate in the synthesis of more complex molecules with potential biological activity. ontosight.aiontosight.ai For instance, 4-cyclohexylphenol (B75765) has been used as a starting material in the synthesis of compounds with potential antiviral activity. nih.gov The presence of the chlorine atom in this compound could be exploited to introduce further chemical diversity.

Furthermore, phosphonium (B103445) salts derived from 4-chloro-2-cyclohexylphenol (B79803) have potential applications in catalysis and biological studies. ontosight.aiontosight.ai These salts can act as phase transfer catalysts, facilitating reactions between immiscible phases, which is a valuable technique in organic synthesis. ontosight.ai

The continued exploration of this compound and its derivatives across these diverse scientific disciplines will undoubtedly lead to new discoveries and applications, further highlighting the interconnectedness of modern chemical research.

Q & A

Q. What are the established synthetic routes for 2-Chloro-4-cyclohexylphenol, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or direct halogenation of 4-cyclohexylphenol. Key steps include:

- Cyclohexylation : Use Lewis acids (e.g., AlCl₃) to facilitate cyclohexyl group attachment to the phenolic ring.

- Chlorination : Optimize chlorinating agents (e.g., Cl₂ gas or SOCl₂) under controlled temperatures (40–60°C) to minimize side reactions.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity. Yield optimization requires monitoring reaction kinetics via HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- X-ray Crystallography : Resolves molecular geometry, with emphasis on bond angles (C-Cl: ~1.73 Å) and cyclohexyl chair conformation .

- NMR : Prioritize ¹H NMR for aromatic proton environments (δ 6.8–7.2 ppm) and ¹³C NMR for chlorine-substituted carbons (δ 125–130 ppm).

- IR Spectroscopy : Identify phenolic O-H stretches (~3200 cm⁻¹) and C-Cl vibrations (~550 cm⁻¹). Validate with scaled DFT vibrational frequencies (B3-LYP/6-31G(d)) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound, and what functional/basis set combinations show optimal agreement with experimental data?

Methodological Answer:

- Functional Selection : B3-LYP hybrid functionals with exact exchange terms improve accuracy for ionization potentials and electron affinities. Pair with 6-311G(df,p) basis sets for polarization effects .

- Validation : Compare computed vs. experimental vibrational frequencies (mean absolute deviation <2.4 kcal/mol) and dipole moments. Use scaling factors (0.961–0.989) for harmonic approximations .

Q. What methodologies enable the detection and quantification of this compound in environmental matrices, particularly in aqueous systems with complex organic interference?

Methodological Answer:

- Solid-Phase Extraction (SPE) : Use divinylbenzene-based cartridges for preconcentration. Elute with acetone and derivatize via ethylation for GC/MS-SIM analysis .

- Interference Mitigation : Optimize SIM parameters (m/z 142 for Cl isotope patterns) and employ isotope dilution (e.g., ¹³C-labeled analogs). Detection limits <0.1 µg/L achievable .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives across different experimental models?

Methodological Answer:

- Standardized Assays : Use isogenic cell lines (e.g., HEK293) to control genetic variability. Normalize bioactivity to cytotoxicity thresholds (e.g., IC₅₀ ratios).

- Data Harmonization : Apply multivariate regression to account for variables like solvent polarity (logP) and metabolic stability (CYP450 enzyme activity) .

Q. What catalytic systems enhance the efficiency of this compound as a precursor in synthesizing bioactive heterocyclic compounds?

Methodological Answer:

- Cross-Coupling Reactions : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings for biphenyl derivatives. Optimize ligand ratios (1:4 Pd:ligand) to suppress dehalogenation.

- Cyclization : Use CuI/1,10-phenanthroline for thiadiazine formation. Monitor regioselectivity via NOESY NMR .

Data Contradiction Analysis

Q. Why do computational and experimental studies sometimes diverge in predicting the stability of this compound conformers?

Methodological Answer:

- Solvent Effects : Implicit solvent models (e.g., PCM) often fail to capture explicit hydrogen bonding. Use molecular dynamics (MD) simulations with TIP3P water for aqueous systems.

- Thermal Corrections : Include zero-point energy (ZPVE) corrections in DFT calculations. Discrepancies >5 kcal/mol suggest missing dispersion terms (e.g., D3-BJ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.